2,4,5-Tricyclopentylphenol
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Overview
Description
2,4,5-Tricyclopentylphenol is an organic compound with the molecular formula C21H30O It is a phenolic compound characterized by the presence of three cyclopentyl groups attached to a benzene ring
Preparation Methods
The synthesis of 2,4,5-Tricyclopentylphenol typically involves the alkylation of phenol with cyclopentyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution of the halide by the phenoxide ion. The reaction conditions include elevated temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to enhance solubility and reaction rates .
These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
2,4,5-Tricyclopentylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding cyclohexyl derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield cyclopentylquinones, while nitration with nitric acid can produce nitro derivatives of this compound .
Scientific Research Applications
2,4,5-Tricyclopentylphenol has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s phenolic nature allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,4,5-Tricyclopentylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the cyclopentyl groups can enhance the compound’s hydrophobic interactions with lipid membranes, affecting cellular uptake and distribution .
Comparison with Similar Compounds
2,4,5-Tricyclopentylphenol can be compared with other phenolic compounds such as 2,4,5-Trichlorophenol and 2,4,5-Trichlorophenoxyacetic acid. While these compounds share a phenolic core, their substituents and resulting properties differ significantly:
2,4,5-Trichlorophenol: This compound has three chlorine atoms attached to the benzene ring, making it more hydrophobic and toxic compared to this compound.
2,4,5-Trichlorophenoxyacetic acid: Known for its use as a herbicide, this compound has an acetic acid group attached to the phenol, giving it different chemical and biological properties.
The uniqueness of this compound lies in its cyclopentyl groups, which confer distinct steric and electronic effects, making it a valuable compound for various applications.
Properties
CAS No. |
60834-64-2 |
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Molecular Formula |
C21H30O |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
2,4,5-tricyclopentylphenol |
InChI |
InChI=1S/C21H30O/c22-21-14-19(16-9-3-4-10-16)18(15-7-1-2-8-15)13-20(21)17-11-5-6-12-17/h13-17,22H,1-12H2 |
InChI Key |
FMBDEJSPLWJSTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC(=C(C=C2C3CCCC3)O)C4CCCC4 |
Origin of Product |
United States |
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